3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid - 157490-62-5

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

Catalog Number: EVT-3515777
CAS Number: 157490-62-5
Molecular Formula: C12H15NO6
Molecular Weight: 269.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid belongs to the class of compounds known as 1,4-dihydropyridines (DHPs) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. These compounds are known for their diverse biological activities and serve as important scaffolds in medicinal chemistry. 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid acts as a key intermediate in the synthesis of various DHP derivatives with potential applications in different fields of scientific research [, , , , , ].

Synthesis Analysis
  • Novel derivatives of 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid have been investigated for their potential anti-inflammatory and analgesic activities [].
  • Exploration of Antimicrobial Properties:

    • The incorporation of a carboxylic acid moiety into 1,4-dihydropyridine structures, as seen in this compound, can significantly enhance antimicrobial activity [].
  • Development of Antioxidant Agents:

    • Conjugates of 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid with amino acids have demonstrated significant antioxidant activity in vitro [].
  • Molecular Structure Analysis
    • Esterification: The carboxylic acid group can be readily esterified with various alcohols to yield corresponding esters [, , , , ]. These esters are often explored for their biological activities and pharmacological properties.
    • Amide Formation: The carboxylic acid group can also be converted to amides via coupling reactions with amines []. This reaction offers a route to a diverse range of amides with potential biological significance.
    • Oxidation: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative [, ]. This transformation is often used to study the structure-activity relationship of DHPs.
    • Rearrangement: Under specific reaction conditions, 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid and its derivatives can undergo rearrangement reactions, leading to the formation of other heterocyclic compounds [].
    Mechanism of Action

    For instance, DHPs are known to act as calcium channel antagonists by binding to L-type calcium channels, which are involved in various physiological processes [, , , , ].

    Physical and Chemical Properties Analysis
    • Appearance: It is usually obtained as a yellow crystalline solid [, ].
    • Solubility: Its solubility depends on the solvent and pH. It is generally soluble in organic solvents like methanol, ethanol, and chloroform, but less soluble in water [, ].
    • Spectroscopic Properties: Characterization techniques like NMR (1H and 13C), IR, and Mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound [, , , , ].
    Applications
      • Researchers utilize this compound as a starting point to synthesize new DHP derivatives with potentially improved pharmacological profiles as calcium channel antagonists [, , , , , , ].

    3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic Acid

    Compound Description: This compound shares a nearly identical structure to 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid. The primary difference is the presence of ethoxycarbonyl groups at the 3 and 5 positions instead of methoxycarbonyl groups. The paper focuses on its crystal structure, revealing an asymmetric boat-type conformation of the dihydropyridine ring .

    Sodium N-(3,5-Bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl)-L-methioninate

    Compound Description: This compound is a sodium salt incorporating the 3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine core structure. It features an amide bond linkage at the 4-position, connecting it to the amino acid L-methionine. The synthesis aimed to combine the biological activity of 1,4-dihydroisonicotinic acids and amino acids .

    2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine

    Compound Description: This compound is a 1,4-dihydropyridine derivative featuring methoxycarbonyl groups at the 3 and 5 positions and an ortho-methoxyphenyl substituent at the 4 position. It represents the intended product of a Hantzsch condensation reaction .

    2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine

    Compound Description: Similar to the previous compound, this derivative features a meta-methoxyphenyl substituent at the 4 position instead of an ortho-methoxyphenyl group. It is a product of a Hantzsch condensation reaction and highlights the impact of substituent positioning on the reaction outcome .

    2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine

    Compound Description: This compound is another Hantzsch condensation product with a para-methoxyphenyl substituent at the 4 position. This variation further emphasizes the importance of substituent placement on the reaction's success in yielding the desired 1,4-dihydropyridine derivative .

    1-Benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (YM-09730)

    Compound Description: This compound is a potent calcium antagonist with four enantiomers (3a-d) synthesized and evaluated for their binding affinity and coronary vasodilating activity. The most potent enantiomer, (S,S)-3a, was found to have a specific stereochemistry at the 1,4-dihydropyridine C4 and pyrrolidine C3 positions .

    (-)- and (+)-1-Ethoxymethyl-5-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

    Compound Description: This compound represents a chiral intermediate used in the synthesis of Nicardipine, a calcium channel blocker. The compound exists as two enantiomers, which were separated using cinchonidine and cinchonine as resolving agents .

    2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid

    Compound Description: This compound is a 1,4-dihydropyridine derivative featuring a 3-nitrophenyl group at the 4-position. The paper details a modified synthetic procedure for this compound using phase transfer catalysis to improve the yield .

    2,6-Dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid esters

    Compound Description: This group encompasses a series of newly synthesized 1,4-dihydropyridine derivatives that act as phenoxy- and alkoxyalkyl esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. These compounds exhibit high affinity for DHP receptors in rat brain membranes and demonstrate potent antagonism against potassium depolarization-induced vasospasm .

    1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Bis(2-methoxyethyl)ester

    Compound Description: This compound is a structural modification of the dihydropyridine calcium antagonist cilnidipine. The modification involves changing the ester moieties to bis(2-methoxyethyl)ester, impacting the molecule's pharmacological properties .

    Methyl (ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

    Compound Description: This compound belongs to a class of permanently charged chiral 1,4-dihydropyridine derivatives designed as molecular probes for studying L-type calcium channels. These compounds were synthesized in high optical purities and tested for their effects on cardiac and neuronal L-type calcium channels .

    3,5-Bis(dodecyloxycarbonyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine

    Compound Description: This compound is a cationic amphiphilic 1,4-dihydropyridine derivative designed as a potential gene delivery agent. The long alkyl chains at the 3 and 5 positions contribute to its amphiphilic nature, and it was synthesized using a modified Hantzsch cyclisation method .

    2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine (PP-1466)

    Compound Description: PP-1466 is a 1,4-dihydropyridine derivative with a difluoromethoxy group substituted on the ortho position of the phenyl ring at the 4-position. The compound was studied in rats for its absorption, distribution, metabolism, and excretion properties .

    Bis(2‐cyanoethyl) 2,6‐dimethyl‐4‐(2‐nitrophenyl)‐1,4‐dihydro‐3,5‐pyridinedicarboxylate

    Compound Description: This compound is a nifedipine analog, a calcium channel blocker, with cyanoethyl ester groups at the 3- and 5-positions. This compound underwent unexpected degradation during saponification experiments, leading to the formation of several degradation products with distinct structures .

    4-(2-Difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters

    Compound Description: This group encompasses a series of derivatives designed for enzymatic kinetic resolution studies. They feature various acyl chains at the 3-position and either a methyl or 2-propoxyethyl ester at the 5-position. This study aimed to understand the impact of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase .

    2,2′-[3,5-Bis(ethoxycarbonyl)-4-phenyl-1,4-dihydropyridine-2,6-diyl]diacetic Acid Derivatives

    Compound Description: This set of compounds represents a series of novel dicarboxylic acid derivatives of 1,4-dihydropyridines. They were synthesized via electrocarboxylation of tetrasubstituted-1,4-dihydropyridines and exhibited promising antimicrobial activity, significantly more potent than the parent 1,4-DHPs .

    Isopropyl-[2-methoxy-ethyl]-1,4-dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridinedicarboxylate ([3H]-Nimodipine)

    Compound Description: [3H]-Nimodipine is a radiolabeled version of the calcium antagonist nimodipine. It was used in a comparative binding study with [3H]-nitrendipine to understand their interactions with calcium channels in various guinea pig tissues .

    1,4-Dihydro-2,6-dimethyl-4-[3-nitrophenyl]-3,5-pyridine carboxylic acid, 3-ethyl-5-methyl ester ([3H]-Nitrendipine)

    Compound Description: This compound is a radiolabeled version of nitrendipine, another potent calcium antagonist analogous to nifedipine. This radioligand was used in binding studies to characterize 1,4-dihydropyridine binding sites in cardiac membranes and other tissues .

    2-Nitratopropyl 3-nitratopropyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CD-349)

    Compound Description: CD-349 is a novel 1,4-dihydropyridine derivative with nitratopropyl ester groups at positions 3 and 5. This compound effectively inhibits cyclic AMP phosphodiesterase (PDE), showing selectivity for the enzyme from porcine coronary arteries compared to the myocardium .

    4-(2-Pyrrolyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl),

    4-(3-Furyl)-2,6-dimethyl-1,4-di-hydropyridine-3,5-bis(methoxycarbonyl), and

    4-(3-Bromo-2-furyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis(methoxycarbonyl)

    Compound Description: These three compounds are 1,4-dihydropyridine derivatives with heterocyclic substituents at the 4-position. They have potential as antiarrhythmic pharmaceuticals with calcium antagonistic activity in L-type voltage-gated channels. Their solid-state structures indicate conformational preferences influenced by hydrogen bonding .

    2,6-Dimethyl-1,4-dihydropyridine-3,5-yl-bis[carbonyl-2-(phenyl)]pyrazolidine-3,5-diones

    Compound Description: This series of compounds consists of novel bis pyrazolidine-3,5-dione derivatives tethered with a 1,4-dihydropyridine moiety. Synthesized from the cyclization of 2,6-dimethyl-N3,N5-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide, these derivatives were evaluated for their in vivo anti-inflammatory and analgesic activities, showing significant potential in both areas .

    4-(2-Nitrophenyl)-2,6-dimethyl-3,5- bis(methoxycarbonyl)-1,4-dihydropyridine (Nifedipine)

    Compound Description: Nifedipine is a well-known dihydropyridine calcium channel blocker. It is used to treat hypertension and angina pectoris. Studies have investigated its metabolic pathway, revealing a primary deuterium isotope effect during its microsomal oxidation, suggesting a rate-limiting step involving hydrogen atom loss [, ].

    Properties

    CAS Number

    157490-62-5

    Product Name

    3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

    IUPAC Name

    3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

    Molecular Formula

    C12H15NO6

    Molecular Weight

    269.25 g/mol

    InChI

    InChI=1S/C12H15NO6/c1-5-7(11(16)18-3)9(10(14)15)8(6(2)13-5)12(17)19-4/h9,13H,1-4H3,(H,14,15)

    InChI Key

    UNIZLVGRBADFIM-UHFFFAOYSA-N

    SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OC)C(=O)O)C(=O)OC

    Canonical SMILES

    CC1=C(C(C(=C(N1)C)C(=O)OC)C(=O)O)C(=O)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.